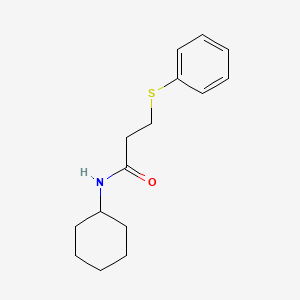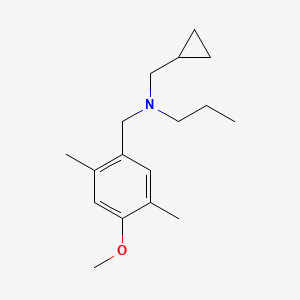
(cyclopropylmethyl)(4-methoxy-2,5-dimethylbenzyl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropylmethyl(4-methoxy-2,5-dimethylbenzyl)propylamine, commonly known as CPMDP, is a chemical compound that belongs to the class of psychoactive substances. CPMDP has gained significant attention from researchers due to its potential applications in the field of neuroscience.
作用機序
The exact mechanism of action of CPMDP is not fully understood. However, it is believed to act as a selective serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which is thought to underlie the antidepressant and anxiolytic effects of CPMDP.
Biochemical and Physiological Effects:
CPMDP has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine, serotonin, and noradrenaline systems. It has been reported to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. CPMDP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key regulator of the stress response. This suggests that CPMDP may have potential applications in the treatment of stress-related disorders such as depression and anxiety.
実験室実験の利点と制限
CPMDP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various behavioral and biochemical assays. However, CPMDP also has some limitations. Its exact mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration. Furthermore, the long-term effects of CPMDP on the brain and behavior are not well characterized, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on CPMDP. One potential avenue is to investigate its potential applications in the treatment of stress-related disorders such as depression and anxiety. Another direction is to study the long-term effects of CPMDP on the brain and behavior, including its potential for abuse and addiction. Finally, more research is needed to fully understand the mechanism of action of CPMDP and its effects on various neurotransmitter systems in the brain.
合成法
CPMDP can be synthesized by the reaction of cyclopropylmethylamine with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
CPMDP has been studied extensively for its potential applications in the field of neuroscience. It has been reported to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. CPMDP has also been shown to enhance the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
特性
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-8-18(11-15-6-7-15)12-16-9-14(3)17(19-4)10-13(16)2/h9-10,15H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAAMYNMFYHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

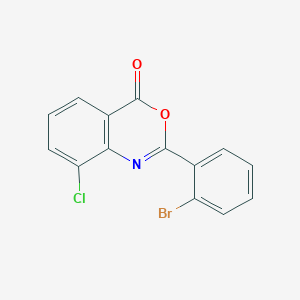
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)
![butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5183969.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183978.png)
![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)

![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)
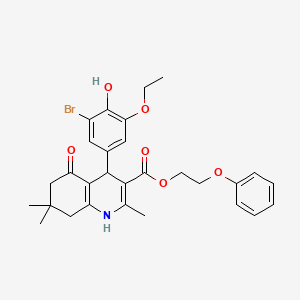
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
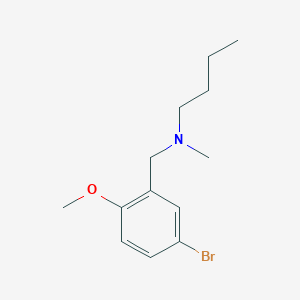
![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)
